

An In-depth Technical Guide to 4-(1-Methylpiperidin-4-YL)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1-Methylpiperidin-4-YL)benzoic acid

Cat. No.: B1369626

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(1-Methylpiperidin-4-YL)benzoic acid** (CAS Number: 281234-85-3), a heterocyclic carboxylic acid with potential applications in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document leverages data from analogous structures to offer insights into its physicochemical properties, potential synthetic routes, and prospective applications. The guide also outlines standard analytical methodologies for its characterization. This paper aims to serve as a foundational resource for researchers interested in exploring the utility of this and related molecules in the development of novel therapeutics.

Introduction: Unveiling a Scaffold of Potential

The piperidine moiety is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs.^{[1][2]} Its saturated, six-membered heterocyclic structure offers a versatile scaffold that can impart desirable pharmacokinetic properties, such as improved solubility and metabolic stability, to a drug candidate.^[3] When coupled with a benzoic acid group, as in the case of **4-(1-Methylpiperidin-4-YL)benzoic acid**, the resulting molecule presents bifunctional characteristics: a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group. This duality makes it an intriguing building block for creating a diverse range of chemical entities.

While **4-(1-Methylpiperidin-4-YL)benzoic acid** itself is not extensively documented in peer-reviewed literature, its structural motifs are prevalent in pharmacologically active agents. This guide will, therefore, draw upon established chemical principles and data from structurally related compounds to provide a robust technical overview.

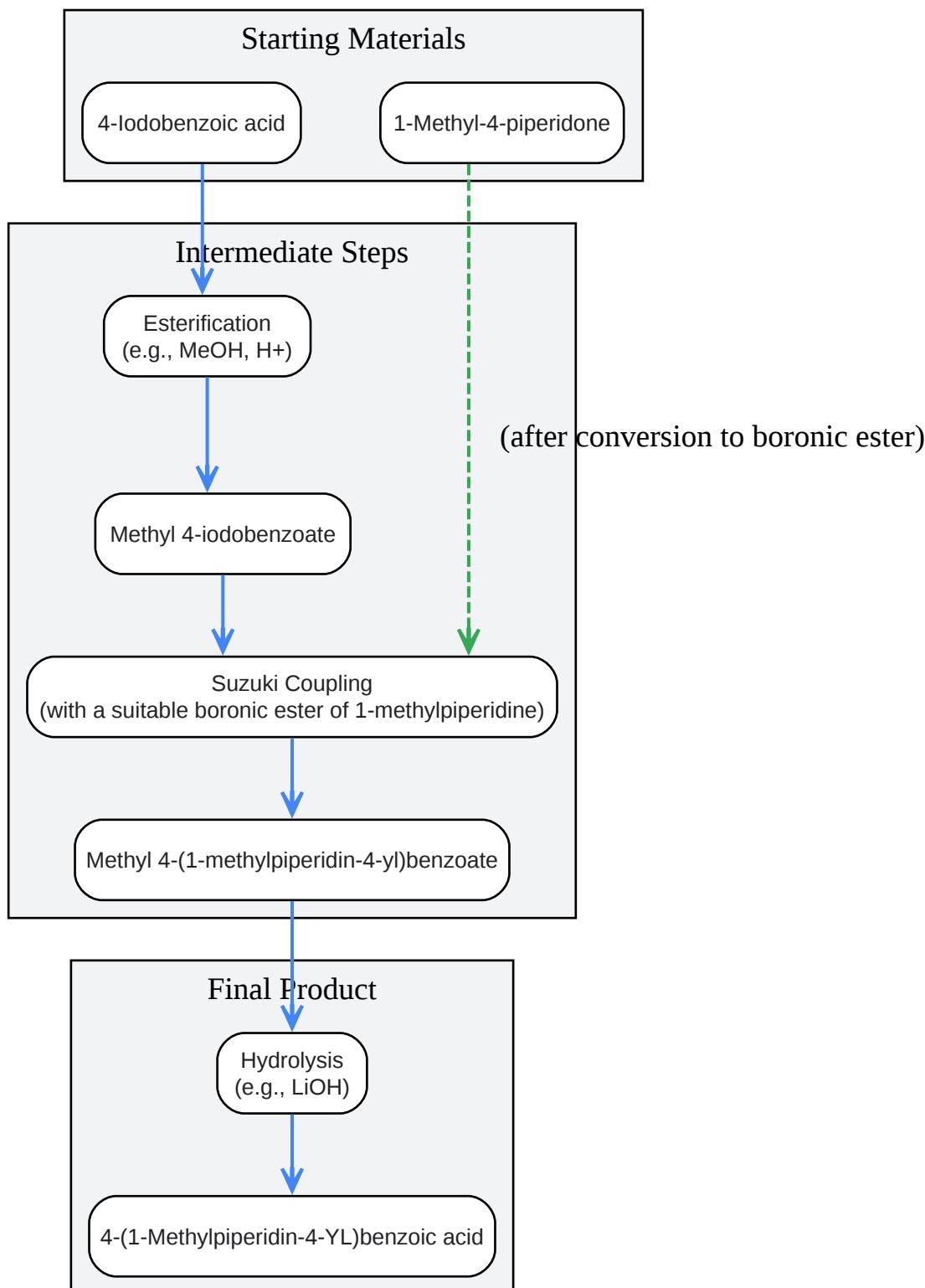
Physicochemical Properties

Based on available data from chemical suppliers, the key physicochemical properties of **4-(1-Methylpiperidin-4-YL)benzoic acid** are summarized in the table below.^[4] These properties are crucial for designing experimental conditions, including solvent selection for reactions and analytical method development.

Property	Value	Reference
CAS Number	281234-85-3	[4]
Molecular Formula	C13H17NO2	[4]
Molecular Weight	219.28 g/mol	[4]
IUPAC Name	4-(1-methylpiperidin-4-yl)benzoic acid	[4]
SMILES	<chem>CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O</chem>	[4]
Purity	>95%	[4]

Proposed Synthesis Strategies

While a specific, validated synthesis protocol for **4-(1-Methylpiperidin-4-YL)benzoic acid** is not readily available in the literature, its structure suggests several plausible synthetic routes. A common and effective method for creating similar aryl-piperidine linkages is through a Suzuki coupling reaction. This approach offers high yields and good functional group tolerance.


Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the phenyl ring and the piperidine ring, suggesting 4-carboxyphenylboronic acid and 1-methyl-4-

iodopiperidine (or a related halide/triflate) as key precursors. The N-methylation of the piperidine can be performed as a final step or by using the N-methylated precursor directly.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic workflow based on a Suzuki coupling strategy.

[Click to download full resolution via product page](#)

Caption: Proposed Suzuki Coupling Synthesis Workflow.

Step-by-Step Protocol (Hypothetical)

- Esterification of 4-Iodobenzoic Acid:
 - Dissolve 4-iodobenzoic acid in methanol.
 - Add a catalytic amount of a strong acid (e.g., sulfuric acid).
 - Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
 - Work up the reaction to isolate methyl 4-iodobenzoate.
- Preparation of the Piperidine Boronic Ester:
 - React 1-methyl-4-piperidone with a suitable boron source (e.g., bis(pinacolato)diboron) in the presence of a catalyst to form the corresponding boronic ester. This step may require optimization.
- Suzuki Coupling:
 - Combine methyl 4-iodobenzoate and the piperidine boronic ester in a suitable solvent (e.g., dioxane/water).
 - Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
 - Heat the mixture under an inert atmosphere until the starting materials are consumed.
 - Purify the resulting methyl 4-(1-methylpiperidin-4-yl)benzoate by column chromatography.
- Hydrolysis:
 - Dissolve the purified ester in a solvent mixture (e.g., THF/water).
 - Add an excess of a base (e.g., lithium hydroxide).
 - Stir at room temperature until the ester is fully hydrolyzed.
 - Acidify the mixture to precipitate the final product, **4-(1-Methylpiperidin-4-YL)benzoic acid**.

- Filter, wash, and dry the product.

Potential Applications in Drug Discovery and Development

The structural features of **4-(1-Methylpiperidin-4-YL)benzoic acid** make it a valuable building block for several applications in drug discovery.

Scaffold for Novel Chemical Entities

The molecule can serve as a starting point for the synthesis of more complex molecules. The carboxylic acid group can be readily converted to amides, esters, and other functional groups, allowing for the exploration of a wide chemical space. The tertiary amine of the piperidine ring can be protonated at physiological pH, potentially aiding in solubility and interactions with biological targets.

Linker for PROTACs and other Bifunctional Molecules

Aryl piperidine structures are increasingly being used as semi-rigid linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins. The defined stereochemistry and conformational rigidity of the piperidine ring can help to control the spatial orientation of the two ends of the PROTAC, which is often crucial for its activity.

Caption: Role as a Linker in a PROTAC.

Proposed Analytical Methods

To ensure the identity and purity of **4-(1-Methylpiperidin-4-YL)benzoic acid**, a combination of standard analytical techniques should be employed.

Method	Purpose	Expected Observations
HPLC	Purity assessment and quantification	A single major peak with a retention time dependent on the column and mobile phase used. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
¹ H NMR	Structural confirmation	Signals corresponding to the aromatic protons of the benzoic acid, the protons of the piperidine ring, and the N-methyl group. The chemical shifts and coupling patterns would confirm the connectivity.
¹³ C NMR	Structural confirmation	Resonances for all 13 carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the piperidine ring.
Mass Spectrometry (MS)	Molecular weight confirmation	An observed mass corresponding to the calculated exact mass of the molecule ($[M+H]^+$ or $[M-H]^-$).
FTIR	Functional group identification	Characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, C-H stretching of the aromatic and aliphatic groups, and C-N stretching.

Conclusion

4-(1-Methylpiperidin-4-YL)benzoic acid, while not a widely studied molecule in its own right, represents a valuable chemical scaffold with significant potential in medicinal chemistry. Its synthesis is feasible through established synthetic methodologies, and its structural features make it an attractive building block for the creation of novel drug candidates, including their use as linkers in bifunctional molecules like PROTACs. This guide provides a foundational understanding of this compound, offering a starting point for researchers to explore its utility in their drug discovery programs. Further research into the synthesis and applications of this molecule is warranted and could lead to the development of novel and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(1-Methylpiperidin-4-YL)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1369626#4-1-methylpiperidin-4-yl-benzoic-acid-cas-number-281234-85-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com